molecular formula C23H18FN3O3 B5052639 N'-{[1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-3,5-dihydroxybenzohydrazide

N'-{[1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-3,5-dihydroxybenzohydrazide

Cat. No. B5052639
M. Wt: 403.4 g/mol
InChI Key: PAFHMKSYNZXNSP-BRJLIKDPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N’-{[1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-3,5-dihydroxybenzohydrazide” is a chemical compound with the molecular formula C23H18FN3O3 . It has an average mass of 403.406 Da and a monoisotopic mass of 403.133209 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of a 1H-indol-3-yl group attached to a 2-fluorobenzyl group via a methylene bridge. This group is further attached to a 3,5-dihydroxybenzohydrazide group .

properties

IUPAC Name

N-[(E)-[1-[(2-fluorophenyl)methyl]indol-3-yl]methylideneamino]-3,5-dihydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN3O3/c24-21-7-3-1-5-15(21)13-27-14-17(20-6-2-4-8-22(20)27)12-25-26-23(30)16-9-18(28)11-19(29)10-16/h1-12,14,28-29H,13H2,(H,26,30)/b25-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAFHMKSYNZXNSP-BRJLIKDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)C=NNC(=O)C4=CC(=CC(=C4)O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)/C=N/NC(=O)C4=CC(=CC(=C4)O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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